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Abstract
This application note provides a comprehensive guide to the characterization of

carbohydrazide (CH₆N₄O) using Fourier Transform Infrared (FTIR) spectroscopy.

Carbohydrazide is a critical chemical intermediate and oxygen scavenger whose molecular

structure and solid-state interactions can be effectively elucidated with FTIR.[1][2] We delve

into the theoretical principles behind the characteristic infrared absorption bands of

carbohydrazide, with a specific focus on the N-H and carbonyl (C=O) stretching vibrations.

Detailed, field-proven protocols for sample preparation using both the Potassium Bromide (KBr)

pellet and Attenuated Total Reflectance (ATR) techniques are presented. The analysis section

provides a definitive assignment of the key spectral bands, highlighting how features such as

peak position, broadening, and intensity reveal extensive intermolecular hydrogen bonding in

the solid state. This guide serves as an essential resource for researchers requiring robust

analytical methods for the identification and structural assessment of carbohydrazide and

related compounds.
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Introduction
Carbohydrazide, OC(N₂H₃)₂, is a bifunctional molecule featuring a central carbonyl group

flanked by two hydrazine-like moieties. It is a white, water-soluble solid that serves a variety of

industrial roles, most notably as a highly effective oxygen scavenger in high-pressure boiler

systems to prevent corrosion.[2] Its derivatives are also widely found in pharmaceuticals,

herbicides, and polymers.[1]

Given its utility, the unambiguous identification and quality control of carbohydrazide are

paramount. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and

highly specific analytical technique for this purpose. It probes the vibrational modes of a

molecule's functional groups, generating a unique spectral "fingerprint".[3]

This note focuses specifically on the most diagnostically significant regions in carbohydrazide's

IR spectrum: the N-H stretching region (~3400-3100 cm⁻¹) and the C=O stretching region

(~1700-1600 cm⁻¹). The precise frequencies of these bands are exquisitely sensitive to the

molecule's local chemical environment, particularly the presence of intermolecular hydrogen

bonding, which dictates its solid-state structure and properties.

Theoretical Background: Key Vibrational Modes
A molecule absorbs infrared radiation when the frequency of the radiation matches the

frequency of one of its natural modes of vibration, resulting in a change in the molecule's dipole

moment.[4] For carbohydrazide, the most informative vibrations are the stretching modes of the

N-H and C=O bonds.

N-H Stretching Vibrations
The carbohydrazide molecule contains both primary (-NH₂) and secondary (-NH-) amine

groups.

Primary Amines (-NH₂): These groups give rise to two distinct stretching bands: an

asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

Secondary Amines (-NH-): These groups typically show a single stretching band.
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In a theoretical, non-interacting state, these N-H stretching bands would appear as relatively

sharp peaks in the 3500-3300 cm⁻¹ region.[5][6] However, in the solid state, carbohydrazide

molecules act as both hydrogen bond donors (via N-H) and acceptors (via the C=O oxygen).

This leads to the formation of an extensive network of intermolecular N-H···O=C hydrogen

bonds.

This hydrogen bonding has profound and predictable effects on the spectrum:

Frequency Shift: The N-H bond is weakened when it participates in a hydrogen bond, which

lowers the energy required to stretch it. This results in a significant shift of the absorption

bands to lower wavenumbers (a "red shift").[7][8]

Band Broadening: The hydrogen bonds create a distribution of N-H bond lengths and

strengths within the crystal lattice, causing the absorption bands to become very broad.[8][9]

Increased Intensity: Hydrogen bonding increases the polarity of the N-H bond, leading to a

much stronger absorption intensity.[7][10]

Carbonyl (C=O) Stretching Vibration (Amide I Band)
The C=O double bond stretch is one of the most prominent features in an IR spectrum due to

its large change in dipole moment during vibration.[9] In amides and related compounds, this is

often referred to as the "Amide I" band. For a simple, non-conjugated ketone, this band

appears around 1715 cm⁻¹.[3]

In carbohydrazide, two main factors influence the position of the C=O band:

Resonance: The lone pair of electrons on the adjacent nitrogen atoms can be delocalized

into the C=O π-system. This reduces the double-bond character of the carbonyl group,

weakening it and lowering its stretching frequency.

Hydrogen Bonding: As the carbonyl oxygen acts as the primary hydrogen bond acceptor (N-

H···O=C), electron density is pulled away from the C=O bond. This further weakens the bond

and causes an additional, significant shift to a lower wavenumber.[7]

Therefore, the combination of resonance and strong intermolecular hydrogen bonding is

expected to shift the C=O band of carbohydrazide well below the typical 1700 cm⁻¹ mark.
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Experimental Protocols
Accurate FTIR analysis depends critically on correct sample preparation. Below are protocols

for the two most common methods for solid samples.

Diagram: Experimental Workflow for FTIR Analysis
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Caption: Experimental workflow for FTIR analysis of carbohydrazide.
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Protocol 1: KBr Pellet (Transmission) Method
This classic technique involves dispersing the solid sample within an IR-transparent salt matrix,

typically potassium bromide (KBr).[11][12]

Materials and Equipment:

FTIR Spectrometer

Carbohydrazide sample

Spectroscopy-grade KBr powder (stored in a desiccator or oven at ~110°C)

Agate mortar and pestle

Hydraulic press and pellet-forming die set

Spatula

Procedure:

Preparation: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add

1-2 mg of the carbohydrazide sample (a sample-to-KBr ratio of ~1:100).

Causality: KBr is hygroscopic; using dry KBr is critical to prevent a large, broad O-H band

from water (~3400 cm⁻¹) from obscuring the N-H stretching region of the sample.[13]

Grinding: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size

of the sample to less than the wavelength of the IR light (~2 microns) to minimize scattering

(which causes a sloping baseline).[13][14] The mixture should appear homogeneous and

powder-like.

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and

place it in a hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes.

Self-Validation: A high-quality pellet will be thin and either transparent or uniformly

translucent. If the pellet is opaque or cloudy, it indicates poor grinding or moisture

contamination.
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Data Acquisition: a. Acquire a background spectrum using either an empty sample holder or

a pellet made from pure KBr. This step is crucial to ratio out the instrument's and

atmosphere's (H₂O, CO₂) own signals. b. Place the carbohydrazide-KBr pellet into the

sample holder and acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. The sample is

placed in direct contact with a crystal of high refractive index (e.g., diamond).[12][15]

Materials and Equipment:

FTIR Spectrometer equipped with an ATR accessory

Carbohydrazide sample

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Ensure the ATR crystal surface is perfectly clean. Acquire a

background spectrum of the clean, empty crystal.

Causality: This background measurement accounts for the absorbance of the crystal itself

and the ambient atmosphere.[15]

Sample Application: Place a small amount of carbohydrazide powder onto the center of the

ATR crystal.

Apply Pressure: Lower the ATR press anvil and apply firm, consistent pressure.

Causality: Good contact between the sample and the crystal is essential for the IR beam's

evanescent wave to penetrate the sample effectively and produce a strong, high-quality

spectrum.[11]

Data Acquisition: Acquire the sample spectrum.
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Cleaning: After analysis, thoroughly clean the crystal surface with a solvent-moistened soft

tissue (e.g., isopropanol) to prevent cross-contamination.

Data Analysis and Interpretation
The solid-state FTIR spectrum of carbohydrazide is dominated by strong, broad absorptions

characteristic of an extensively hydrogen-bonded system.

Diagram: Intermolecular Hydrogen Bonding in
Carbohydrazide
Caption: N-H···O=C hydrogen bonding between carbohydrazide molecules.

Table 1: Key FTIR Absorption Bands for Solid
Carbohydrazide

Wavenumber
Range (cm⁻¹)

Vibrational Mode
Assignment

Intensity Shape

3330 - 3300
Asymmetric N-H

stretch (-NH₂)
Strong Broad

~3200

Symmetric N-H

stretch (-NH₂) and -

NH- stretch

Strong Very Broad

1645 - 1625

C=O stretch (Amide I

band), red-shifted by

resonance and H-

bonding

Very Strong
Sharp to Moderately

Broad

1620 - 1580
-NH₂ scissoring

(bending)
Medium Sharp

1550 - 1520

N-H bending and C-N

stretching (Amide II

band)

Medium Sharp

Discussion of Spectral Features
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N-H Stretching Region (3330-3150 cm⁻¹): The bands in this region are significantly shifted to

lower frequencies compared to "free" amines (3500-3300 cm⁻¹).[5][6] The presence of

multiple, overlapping, and very broad bands confirms the existence of strong intermolecular

hydrogen bonding involving both the primary and secondary amine groups.[7][16] The band

around 3315 cm⁻¹ is typically assigned to the asymmetric -NH₂ stretch, while the broader

absorption centered near 3200 cm⁻¹ arises from the symmetric -NH₂ and the secondary -

NH- stretches.

Carbonyl (C=O) Stretching Region (1645-1625 cm⁻¹): The most intense band in the

spectrum appears in this region. Its position is significantly lower than that of a simple ketone

(~1715 cm⁻¹) or even a typical secondary amide (1680-1650 cm⁻¹).[6] This substantial red

shift provides definitive proof of the carbonyl group's role as a strong hydrogen bond

acceptor, which weakens the C=O double bond.[7][9]

Bending Modes (1620-1520 cm⁻¹): Below the powerful C=O stretch, bands corresponding to

the in-plane bending (scissoring) of the -NH₂ groups and mixed C-N/N-H vibrations (Amide

II) are observed. These provide further conformational information but are often of secondary

importance to the primary stretching modes for identification.

Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of

carbohydrazide. The analysis of the N-H and C=O stretching regions provides more than just a

chemical fingerprint; it offers profound insight into the supramolecular assembly of the

molecules in the solid state. The characteristic low-wavenumber positions and significant

broadening of both the N-H (3330-3150 cm⁻¹) and C=O (~1630 cm⁻¹) stretching bands serve

as direct and unambiguous evidence of the extensive intermolecular hydrogen bonding that

defines the structure and properties of this important compound. The protocols and spectral

interpretations provided herein offer a robust framework for researchers in quality control,

materials science, and drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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